5-(Ethoxycarbonyl)-4-(3-ethoxy-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-(3-Ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound belonging to the pyrrole family This compound is characterized by its complex structure, which includes ethoxy, oxopropyl, ethoxycarbonyl, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethoxycarbonyl Group: This can be achieved by esterification of the pyrrole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Addition of the Oxopropyl Group: The oxopropyl group can be introduced via a Michael addition reaction using an appropriate Michael acceptor.
Final Functionalization: The carboxylic acid group can be introduced through hydrolysis of an ester precursor under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and oxopropyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-(3-ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules.
Chemical Reactions: The compound’s functional groups can participate in various chemical reactions, acting as electrophiles or nucleophiles depending on the reaction conditions.
Comparison with Similar Compounds
4-(3-Methoxy-3-oxopropyl)-5-(methoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.
4-(3-Ethoxy-3-oxopropyl)-5-(methoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness:
- The presence of both ethoxy and ethoxycarbonyl groups in 4-(3-ethoxy-3-oxopropyl)-5-(ethoxycarbonyl)-2-methyl-1H-pyrrole-3-carboxylic acid provides unique reactivity and potential for diverse chemical modifications.
- The combination of functional groups allows for a wide range of applications in different fields, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
40515-74-0 |
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Molecular Formula |
C14H19NO6 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
5-ethoxycarbonyl-4-(3-ethoxy-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO6/c1-4-20-10(16)7-6-9-11(13(17)18)8(3)15-12(9)14(19)21-5-2/h15H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
PGRGVCUCEWJXSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C(=O)O)C)C(=O)OCC |
Origin of Product |
United States |
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